Guineensine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biological Activities and Mechanisms of Action

Guineesine exhibits a range of biological activities by interacting with several key molecular targets. Its potential is linked to its specific structure, particularly the terminal benzodioxolyl and isobutyamide groups and the length of its unsaturated carbon chain [1].

Primary Mechanism: Endocannabinoid System Uptake Inhibitor

The most well-studied action of Guineesine is its potent inhibition of cellular endocannabinoid uptake [2].

- Targets: It inhibits the cellular reuptake of two primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG) [3] [2].

- Potency: The half-maximal effective concentration (EC₅₀) for this inhibition is very potent, measured at 290 nM in a mouse model [3] [2].

- Effect: By blocking reuptake, Guineesine increases the levels and activity of these endogenous cannabinoids in the synaptic cleft, leading to prolonged activation of cannabinoid receptors (CB1 and CB2) [3] [2]. This results in measurable cannabimimetic effects in mice, including hypo-locomotion, analgesia, hypothermia, and catalepsy. These effects were reversed by the CB1 receptor inverse agonist rimonabant, confirming the role of the cannabinoid system [2].

- Specificity: A key finding is that Guineesine does not inhibit the hydrolytic enzyme fatty acid amide hydrolase (FAAH), which breaks down AEA. This makes it a more specific tool for studying transport mechanisms compared to compounds that affect multiple targets [2].

Additional Biological Targets

Research indicates Guineesine has other biological activities, though they may be less potent than its effect on endocannabinoid uptake [1] [4]. The following diagram illustrates its multi-target mechanism of action.

Quantitative Biological Data

The table below summarizes the key quantitative data for Guineesine's biological activities for easy comparison.

| Biological Activity | Experimental Model | Potency (IC₅₀ / EC₅₀) | Key Findings / Effects | Citation |

|---|---|---|---|---|

| Endocannabinoid Uptake Inhibition | Mouse model (in vitro) | EC₅₀ = 290 nM | Inhibited AEA & 2-AG uptake; induced cannabimimetic effects (analgesia, hypothermia, hypo-locomotion). | [3] [2] |

| Monoamine Oxidase Inhibition (MAOI) | In vitro | IC₅₀ = 139.2 µM | Inhibited MAO enzyme activity. Much less potent than its endocannabinoid activity. | [3] |

| ACAT Inhibition | Not Specified | Not specified in search results | Described as an inhibitor of Acyl-CoA:cholesterol acyltransferase. | [5] |

| Larvicidal/Insecticidal | Not Specified | Not specified in search results | Activity against mosquitoes like Culex pipiens pallens and Aedes aegypti. | [1] |

Key Experimental Protocols

For researchers looking to work with Guineesine, here are methodologies for key experiments cited in the literature.

Protocol for Endocannabinoid Uptake Inhibition Assay

This protocol is central to characterizing Guineesine's primary mechanism of action [2].

- 1. Cell Culture: Use human monocyte-like U937 cells. Maintain cells in standard culture medium (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.

- 2. Assay Preparation: Harvest cells and resuspend in a serum-free assay buffer.

- 3. Inhibitor Incubation: Pre-incubate the cell suspension with Guineesine (or a reference inhibitor like UCM707) for a set time (e.g., 15-30 minutes).

- 4. Tracer Uptake: Initiate uptake by adding radiolabeled [³H]-Anandamide (AEA) to the cell mixture.

- 5. Termination and Measurement: After a short incubation (e.g., 5-15 minutes), stop the reaction by rapid cooling and vacuum filtration through glass-fiber filters to separate cells from unincorporated [³H]-AEA.

- 6. Data Analysis: Measure the cell-associated radioactivity using a scintillation counter. Calculate the percentage of uptake inhibition relative to vehicle-treated controls to determine compound potency (EC₅₀).

Protocol for In Vivo Cannabimimetic Behavioral Tests

These tests in mice demonstrate the functional consequence of endocannabinoid uptake inhibition [2].

- Animals: Use male BALB/c mice, group-housed under standard conditions.

- Compound Administration: Dissolve Guineesine in a suitable vehicle (e.g., a mixture of ethanol, Tween-80, and saline) and administer via intraperitoneal (i.p.) injection.

- Core Behavioral Tests:

- Analgesia (Tail-flick test): Measure the latency for a mouse to flick its tail away from a radiant heat source. Increased latency indicates analgesia.

- Hypothermia: Measure core body temperature using a rectal thermometer before and after compound administration.

- Catalepsy (Ring test): Place the mouse on a ring stand and measure the time it remains immobile in an unusual posture. Increased immobility time indicates cataleptic effect.

- Locomotor Activity (Open field test): Place the mouse in a novel arena and track the total distance moved using an automated system.

- Antagonism Test: To confirm the role of the CB1 receptor, pre-treat a group of mice with the CB1 inverse agonist rimonabant before administering Guineesine.

Research Applications and Potential

Guineesine's unique biological profile makes it a valuable compound for several research applications [1] [4]:

- A Pharmacological Tool: Its high potency and selectivity as an endocannabinoid uptake inhibitor (without inhibiting FAAH) make it a superior chemical probe for studying the mechanisms of endocannabinoid transport, which is still not fully understood [2].

- Drug Discovery Lead: Its promising activities make it a starting point for developing new therapeutic agents for conditions involving the endocannabinoid system, such as pain, inflammation, and psychiatric disorders [1] [2] [4].

- Metabolomics and Phytochemical Research: As a naturally occurring alkamide, it is used in compound screening libraries and metabolomic studies to understand the bioactivity of plant extracts [4].

References

Technical Guide: Anandamide Reuptake Inhibition by Guineesine - Mechanisms, Protocols, and Research Applications

Introduction to Guineesine and Anandamide Reuptake Inhibition

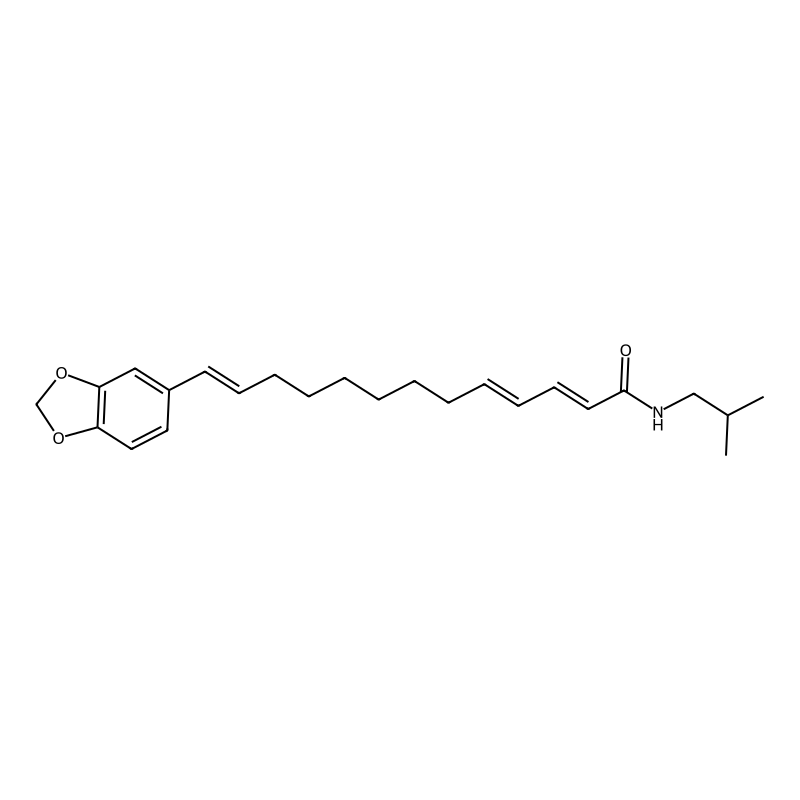

Guineesine is a naturally occurring bioactive compound first isolated from Piper guineense (West African black pepper) and subsequently identified in other Piper species including Piper longum (long pepper) and Piper nigrum (black pepper) [1]. This lipophilic molecule belongs to the class of alkylamides and is characterized by a conjugated triene system within its long aliphatic chain, terminating in a methyl-isobutyl amide group and a benzodioxol ring [1]. The compound has gained significant research interest due to its potent activity as an endocannabinoid reuptake inhibitor, primarily targeting the cellular uptake mechanisms of the endogenous cannabinoid anandamide (AEA).

The endocannabinoid system represents a crucial neuromodulatory and immunomodulatory network in mammals, with two primary receptors (CB1 and CB2) and several endogenous ligands, principally anandamide (AEA) and 2-arachidonoylglycerol (2-AG) [2] [3]. Unlike classical neurotransmitters, endocannabinoids are lipophilic signaling molecules synthesized on-demand in response to physiological stimuli. Their signaling is terminated through a two-step process: cellular reuptake followed by enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH) for anandamide [2] [3]. The mechanism of endocannabinoid cellular reuptake remains controversial, with competing hypotheses proposing either a specific membrane transporter protein or passive diffusion driven by intracellular metabolism [4] [5].

Table: Fundamental Properties of Guineesine

| Property | Specification |

|---|---|

| IUPAC Name | (2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide |

| Molecular Formula | C~24~H~33~NO~3~ |

| Molecular Weight | 383.532 g·mol⁻¹ |

| Natural Sources | Piper guineense, Piper longum, Piper nigrum |

| Primary Mechanism | Inhibition of endocannabinoid cellular reuptake |

Molecular Mechanisms and Pharmacological Profile

Mechanism of Anandamide Reuptake Inhibition

Guineesine functions as a potent inhibitor of endocannabinoid cellular reuptake, effectively elevating extracellular levels of anandamide and 2-AG by preventing their cellular internalization [1]. Research indicates that guineesine exhibits an EC₅₀ of 290 nM in inhibiting the cellular reuptake of both anandamide and 2-arachidonoylglycerol (2-AG) in experimental models [1]. This mechanism differs fundamentally from direct cannabinoid receptor agonists or enzyme inhibitors, as guineesine acts indirectly by potentiating endogenous signaling. The compound demonstrates significantly higher potency than early synthetic uptake inhibitors such as AM404 and VDM-11, though it is less potent than the recently developed synthetic inhibitor WOBE437 [6].

The precise molecular target through which guineesine inhibits endocannabinoid reuptake remains incompletely characterized, reflecting the ongoing debate surrounding the endocannabinoid transport mechanism itself. Current evidence suggests that guineesine may interact with facilitated transport proteins rather than acting through non-specific membrane disruption [5]. Potential molecular targets include fatty acid binding proteins (FABPs) and heat shock proteins (Hsp70s), which have been identified as intracellular carriers that shuttle endocannabinoids to their metabolic enzymes [5] [3]. Unlike some earlier uptake inhibitors that also inhibit FAAH, guineesine appears to be selective for the reuptake mechanism without significant inhibition of the major endocannabinoid degradative enzymes at relevant concentrations [1].

Receptor Interaction Profile

A critical aspect of guineesine's pharmacological profile is its lack of direct interaction with canonical cannabinoid receptors. The compound exhibits low binding affinity for both CB₁ (Kᵢ > 1.3 μM) and CB₂ (Kᵢ > 1.3 μM) receptors [2]. This distinguishes it from direct receptor agonists like THC and explains its different physiological effects. However, despite not binding directly to cannabinoid receptors, guineesine produces cannabimimetic behavioral effects in animal models, including analgesia, hypolocomotion, and hypothermia, which are mediated through the enhanced endocannabinoid signaling resulting from reuptake inhibition [1].

Additionally, guineesine has been identified as a monoamine oxidase inhibitor (MAOI) in vitro, with an IC₅₀ of 139.2 μM [1]. This activity occurs at considerably higher concentrations than those required for endocannabinoid reuptake inhibition, suggesting it may represent a secondary rather than primary mechanism. The functional integration of guineesine's multiple activities remains to be fully elucidated, particularly whether the MAO inhibition contributes to its behavioral effects at higher concentrations.

Table: Comparison of Guineesine with Other Endocannabinoid Reuptake Inhibitors

| Compound | Source | AEA Uptake Inhibition (EC₅₀/IC₅₀) | FAAH Inhibition | CB₁ Binding Affinity | Additional Targets |

|---|---|---|---|---|---|

| Guineesine | Natural (Piper spp.) | 290 nM [1] | Not significant [1] | Low (Kᵢ >1.3 μM) [2] | MAO (IC₅₀ = 139.2 μM) [1] |

| O-2093 | Synthetic | 16.8 μM [2] | IC₅₀ >25 μM [2] | Low (Kᵢ >1.3 μM) [2] | TRPV1 (low efficacy) [2] |

| O-3246 | Synthetic | 1.4 μM [2] | IC₅₀ >25 μM [2] | Low (Kᵢ >1.3 μM) [2] | TRPV1 (low efficacy) [2] |

| AM404 | Synthetic/Metabolite | ~1-10 μM range [7] | Weak at higher concentrations [7] | Weak agonist [7] | TRPV1 agonist [7] |

| VDM11 | Synthetic | ~1-10 μM range [8] | Weak at higher concentrations [8] | Not significant [8] | TRPV1 (not significant) [8] |

| WOBE437 | Synthetic | Low nanomolar [6] | Selective for reuptake [6] | Not significant [6] | 2-AG uptake inhibition [6] |

Experimental Assessment and Protocols

In Vitro Assessment of Anandamide Uptake Inhibition

The cellular reuptake assay represents the primary method for evaluating guineesine's activity in vitro. The standard protocol utilizes RBL-2H3 cells (rat basophilic leukemia cells), which possess a well-characterized anandamide transport system [2]. The experimental workflow begins with growing RBL-2H3 cells to 80-90% confluence in appropriate culture medium. Cells are then washed and pre-incubated with the test compound (guineesine) at varying concentrations for a short period (typically 15-30 minutes) [2].

The assay proper involves adding radiolabeled [¹⁴C]anandamide (typically at 2.4 μM concentration containing approximately 10,000 cpm) to the cells and incubating for exactly 5 minutes at 37°C [2]. Following incubation, the medium is removed, and cells are rapidly washed with ice-cold buffer to terminate uptake. Cellular uptake of [¹⁴C]anandamide is quantified using scintillation counting after extraction with chloroform:methanol (2:1 v/v) [2]. Non-specific binding is determined in parallel assays using a large excess of unlabeled anandamide (100 μM), which is typically subtracted from total binding to calculate specific uptake [2]. Data analysis involves plotting inhibitor concentration against percentage inhibition of uptake, with IC₅₀ values calculated using nonlinear regression software such as GraphPad Prism.

Several critical methodological considerations must be addressed for reliable results. The time-dependent nature of anandamide uptake necessitates precise timing, as uptake is linear only for a short period (5-10 minutes). Temperature control is crucial, as uptake is markedly reduced at lower temperatures. Additionally, the potential for test compound degradation during the assay must be considered, particularly for unstable compounds. Proper controls should include reference inhibitors with known activity (e.g., O-2093 or O-3246) to validate each experiment [2].

The following diagram illustrates the experimental workflow for assessing anandamide uptake inhibition:

Experimental workflow for assessing anandamide uptake inhibition in cellular models.

In Vivo Behavioral Assessment

The cannabimimetic behavioral effects of guineesine are typically evaluated using the mouse "tetrad" test, which assesses four characteristic responses to cannabinoid receptor activation: analgesia, catalepsy, hypothermia, and hypolocomotion [1]. The standard protocol involves administering guineesine to BALB/c mice (usually intraperitoneally) across a dose range, with measurements taken at predetermined time points post-administration [1].

Analgesia is assessed using the hot plate test, measuring latency to paw lick or jump at a plate temperature of 52-55°C. Catalepsy is evaluated using the ring test, measuring the time mice remain immobile when placed on a ring stand. Body temperature is monitored via rectal thermometer. Locomotor activity is quantified in an open field apparatus using automated tracking systems [1]. To confirm the involvement of the endocannabinoid system, the CB₁ receptor antagonist/inverse agonist rimonabant is typically administered prior to guineesine to determine whether it blocks the observed effects [1].

For guineesine, research has demonstrated dose-dependent cannabimimetic effects in the tetrad assay, with significant analgesia and hypolocomotion observed at active doses [1]. Importantly, these effects were reversed by rimonabant pretreatment, confirming they are mediated through enhanced endocannabinoid signaling rather than off-target actions [1]. This pharmacological profile distinguishes guineesine from direct CB₁ receptor agonists, which typically produce all four tetrad effects, and from FAAH inhibitors, which often produce more subtle behavioral effects.

Physiological Effects and Therapeutic Potential

Pharmacological Effects and Putative Mechanisms

Guineesine administration produces a characteristic spectrum of cannabimimetic behavioral effects in rodent models. Studies in BALB/c mice have demonstrated that guineesine produces potent analgesic (pain-relieving) effects in the hot plate test, hypolocomotion (reduced spontaneous movement) in open field tests, and hypothermic (body temperature-lowering) effects [1]. Additionally, guineesine induces cataleptic immobility, measured in the ring test [1]. Crucially, all these behavioral effects are reversed by rimonabant, a CB₁ receptor antagonist/inverse agonist, confirming that they result specifically from enhanced endocannabinoid signaling rather than off-target actions [1].

The molecular signaling pathways activated by guineesine through elevated endocannabinoid levels involve multiple receptor systems. Increased anandamide primarily activates CB₁ receptors in the central nervous system and CB₂ receptors in peripheral tissues, while elevated 2-AG activates both receptor types [6]. Beyond cannabinoid receptors, elevated endocannabinoids may also activate TRPV1 channels and PPARγ nuclear receptors, creating a complex polypharmacological profile that depends on tissue-specific receptor expression and local endocannabinoid concentrations [6]. This multi-receptor engagement likely underlies the broad physiological effects observed with guineesine administration.

The following diagram illustrates the molecular mechanisms and signaling pathways through which guineesine exerts its effects:

Proposed molecular mechanisms and signaling pathways of guineesine's effects.

Therapeutic Implications and Research Applications

The physiological effects of guineesine suggest several potential therapeutic applications, particularly for conditions involving endocannabinoid system dysfunction. Based on research with other endocannabinoid reuptake inhibitors, potential areas of interest include pain management, inflammatory disorders, and neurological conditions [7] [9] [6]. The demonstrated efficacy of other anandamide uptake inhibitors in models of neuropathic pain and multiple sclerosis-associated spasticity suggests guineesine may share these applications [2] [7].

The anti-inflammatory potential of endocannabinoid reuptake inhibition is particularly promising. Research with the inhibitor VDM11 has demonstrated significant reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and astrocyte activation markers (GFAP) in neuroinflammation models [9]. Similarly, WOBE437 has shown efficacy in chronic inflammation models, reducing allodynia and edema through combined CB₁, CB₂, and PPARγ receptor activation [6]. Given guineesine's more potent reuptake inhibition, it may exhibit similar or enhanced anti-inflammatory properties.

From a drug development perspective, guineesine serves as both a pharmacological tool for studying endocannabinoid transport mechanisms and a lead compound for developing optimized reuptake inhibitors [1] [5]. Its natural product origin provides advantages in terms of structural complexity and potential bioavailability, while its well-characterized cannabimimetic effects provide a foundation for further medicinal chemistry optimization. Future research directions should include detailed structure-activity relationship studies, assessment of drug-like properties, and investigation of potential therapeutic applications in specific disease models.

Research Limitations and Future Directions

Despite promising pharmacological activity, several significant research gaps limit our current understanding of guineesine's therapeutic potential and mechanisms. A primary limitation is the incomplete characterization of its molecular target(s), reflecting the ongoing uncertainty surrounding the fundamental mechanism of endocannabinoid transport [4] [5]. While guineesine clearly inhibits cellular uptake of anandamide and 2-AG, the specific proteins with which it interacts remain unidentified, complicating rational drug design efforts.

Additional limitations include incomplete ADME profiling, with limited data on guineesine's oral bioavailability, tissue distribution, metabolism, and elimination [1]. While the compound demonstrates CNS activity following peripheral administration, detailed pharmacokinetic studies are lacking. Furthermore, the potential for off-target effects requires more comprehensive investigation, particularly given guineesine's MAO inhibitory activity at higher concentrations [1]. The lack of long-term toxicology and safety data also represents a significant barrier to therapeutic development.

Future research should prioritize target identification studies using chemical proteomics approaches to identify proteins that directly interact with guineesine. Structural optimization efforts should focus on improving potency and selectivity while reducing potential off-target activities. Additionally, expanded therapeutic profiling in disease-relevant models would help validate specific clinical applications. The development of analogues with improved drug-like properties would facilitate both mechanistic studies and potential translation to therapeutic applications.

Table: Critical Research Gaps and Recommended Approaches

| Research Gap | Current Limitation | Recommended Approach |

|---|---|---|

| Molecular Target | Endocannabinoid transport mechanism remains controversial [4] [5] | Chemical proteomics for target identification; CRISPR screening for transport mechanisms |

| Selectivity Profile | Limited data on off-target activities beyond MAO inhibition [1] | Comprehensive profiling against GPCR, ion channel, and enzyme panels |

| Pharmacokinetics | No detailed ADME or brain penetration data available [1] | LC-MS/MS methods for bioavailability, tissue distribution, and metabolism studies |

| Therapeutic Efficacy | Limited disease model testing beyond basic behavioral assays [1] | Evaluation in neuropathic pain, inflammatory, and neurological disease models |

| Toxicology | No subchronic or chronic toxicity data available | Standard regulatory toxicology studies in rodent and non-rodent species |

Conclusion

Guineesine represents a potent natural product inhibitor of endocannabinoid reuptake with significant research utility and potential therapeutic implications. Its well-characterized effects in cellular and behavioral assays, combined with its well-defined CB₁ receptor-dependent mechanism, make it a valuable pharmacological tool for studying endocannabinoid transport processes [1]. The compound's ability to produce cannabimimetic effects without direct receptor activation offers potential advantages for therapeutic applications where indirect enhancement of endogenous signaling may provide efficacy with reduced side effects compared to direct receptor agonists [6].

References

- 1. Guineesine [en.wikipedia.org]

- 2. New potent and selective inhibitors of anandamide reuptake ... [pmc.ncbi.nlm.nih.gov]

- 3. Anandamide [en.wikipedia.org]

- 4. Anandamide transporter Overview [gosset.ai]

- 5. Endocannabinoid reuptake inhibitor [en.wikipedia.org]

- 6. The Endocannabinoid Reuptake Inhibitor WOBE437 Is ... [frontiersin.org]

- 7. AM404, an inhibitor of anandamide uptake, prevents pain ... [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo pharmacological actions of two novel inhibitors ... [sciencedirect.com]

- 9. Anandamide Reuptake Inhibitor (VDM11) as a Possible ... [mdpi.com]

Guineensine in Piper Species: Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction to Guineensine and Its Significance in Drug Discovery

This compound is a bioactive alkamide compound first isolated in 1974 from Piper guineense fruits collected in Nigeria. This natural product belongs to the piperamide family and represents a promising scaffold for pharmaceutical development due to its multifaceted biological activities and unique chemical structure. Despite being less abundant than its well-known analog piperine, this compound has attracted significant scientific interest in recent years for its potent endocannabinoid modulation and diverse pharmacological properties. The compound is present in several dietary and medicinal Piper species, including P. nigrum (black pepper) and P. longum (long pepper), which have been used for thousands of years in traditional medicine systems including Ayurveda, Traditional Chinese Medicine, and various African and South American healing traditions. [1]

Current research indicates that this compound's pharmacological potential is connected to its distinct molecular architecture, characterized by a terminal benzodioxolyl group, a terminal isobutylamide group, and an unsaturated carbon chain of twelve atoms connecting these terminal moieties. Unlike piperine, which features a conjugated carbon chain and piperidine terminal group, this compound possesses a more complex unsaturated carbon chain with isolated double carbon bonds, contributing to its unique biological profile. This structural configuration enables interactions with multiple biological targets, positioning this compound as a valuable lead compound for the development of novel therapeutic agents. [1]

Chemical Characterization and Structural Properties

Molecular Structure and Classification

- Systematic Name: (2E,4E,12E)-13-(benzo[d][1,3]dioxol-5-yl)-N-isobutyltrideca-2,4,12-trienamide

- Structural Components: this compound's structure consists of three distinct units: a terminal benzodioxolyl group (tail group), a terminal isobutylamide group (head group), and a fatty acid-derived linker comprising an unsaturated twelve-carbon chain with isolated double bonds. [1]

- Stereochemistry: No cis-trans isomeric forms of this compound have been isolated from Piper species, with the natural product consistently exhibiting the all-E configuration at its double bonds. [1]

- Structural Classification: this compound belongs to a special family of fatty acid-derived piperamides that share common structural features but differ significantly from piperine. Key structural analogs include retrofractamides A-D, brachystamides B and D, piperchabamide D, and pipgulzarine, all characterized by a styryl double bond attached to the aryl group. [1]

Natural Occurrence and Distribution

This compound is distributed across multiple Piper species with varying concentrations:

Table: Distribution of this compound in Piper Species

| Plant Source | Traditional Uses | This compound Content |

|---|---|---|

| P. guineense | Used in Western African traditional medicine for various ailments | First identified source; quantification not specified |

| P. nigrum (black pepper) | Spice; traditional medicine for fever, colds, gastrointestinal ailments | Present in methanolic fruit extracts [2] |

| P. longum (long pepper) | Traditional medicine for respiratory disorders, epilepsy, diabetes, rheumatoid arthritis | Present in methanolic fruit extracts [2] |

| P. retrofractum | Traditional digestive, tonic, carminative; used for asthma, bronchitis, ulcers | Present in methanolic fruit extracts [2] |

| Other species (P. submultinerve, P. attenuatum, P. brachystachyum, P. hancei) | Various traditional medicinal uses | Presence confirmed but quantification not specified [1] |

The quantitative analysis of this compound across different Piper spices reveals significant variations in total piperamide content, which includes this compound among other compounds. Methanolic extracts of various Piper spices showed total piperamide content ranging from 247.75 to 591.42 mg piperine equivalents per gram of extract, with different pepper varieties exhibiting considerable variation in their phytochemical profiles. [2]

Biological Activities and Pharmacological Potential

Endocannabinoid System Modulation

This compound has been identified as a potent inhibitor of endocannabinoid uptake, representing one of its most promising pharmacological activities:

- Mechanism of Action: this compound functions as a nanomolar endocannabinoid reuptake inhibitor, specifically blocking the cellular uptake of anandamide (AEA) without affecting the hydrolytic enzymes such as fatty acid amide hydrolase (FAAH). This mechanism enhances endocannabinoid signaling by increasing the availability of AEA at cannabinoid receptors. [3]

- Potency and Specificity: In vitro studies demonstrate that this compound inhibits [3H]-AEA uptake in human monocyte-like U937 cells with an IC50 value of 0.36 ± 0.08 μM, showing comparable or superior potency to reference inhibitors UCM707 and OMDM-2. The compound exhibits remarkable specificity toward EC uptake inhibition over other targets within the endocannabinoid system. [3]

- In Vivo Effects: Administration of this compound (10 mg/kg, i.p.) in BALB/c mice produced significant cannabimimetic behavioral effects, including reduced locomotor activity, hypothermia, analgesia, and catalepsy. These effects were consistent with enhanced endocannabinoid signaling and were reversed by the CB1 receptor antagonist rimonabant, confirming CB1 receptor-dependent mechanisms. [3]

The endocannabinoid system modulates various physiological processes including pain perception, inflammatory responses, metabolic regulation, and neurological function, positioning this compound as a valuable research tool and potential therapeutic agent for conditions influenced by this signaling system. [3]

Additional Pharmacological Activities

Beyond its effects on the endocannabinoid system, this compound demonstrates multiple biological activities with therapeutic potential:

Table: Spectrum of Biological Activities of this compound

| Biological Activity | Experimental Models | Key Findings | Potential Applications |

|---|---|---|---|

| Antimicrobial Effects | Against anaerobic strains Actinomyces israelii and Fusobacterium nucleatum | Significant activity (MIC < 0.1 mg/mL) in methanolic extracts of Piper spices containing this compound [2] | Dental infections, anaerobic bacterial infections |

| Antioxidant Capacity | DPPH, ABTS, CUPRAC, FRAP assays | Radical scavenging and metal reducing activities in Piper extracts [2] | Oxidative stress-related disorders |

| Cholinesterase Inhibition | Anti-acetylcholinesterase and anti-butyrylcholinesterase assays | Activity documented in Piper extracts containing this compound [2] | Alzheimer's disease management |

| Anti-hyperglycemic Effects | Anti-amylase and anti-glucosidase assays | Inhibition of carbohydrate-digesting enzymes [2] | Type 2 diabetes management |

| Anti-melanogenic Properties | αMSH-stimulated B16F10 murine melanoma cells | Inhibition of melanin synthesis and release (32.05-60.65% of αMSH+ cells) [2] | Hyperpigmentation disorders, cosmetic applications |

| Anti-inflammatory Activity | Traditional use and preliminary studies | Correlated with inhibition of prostaglandin and leukotriene biosynthesis [3] | Inflammatory conditions |

| Larvicidal/Insecticidal Properties | Scientific observations | Documented activity against insect larvae [1] | Vector control, agricultural applications |

The multi-target pharmacological profile of this compound aligns with the traditional uses of Piper species for treating various conditions, including fever, cough, colds, headaches, rheumatism, boils, and gastrointestinal disorders. Contemporary research is now elucidating the molecular mechanisms underlying these traditional applications. [1] [2]

Experimental Protocols and Methodologies

Extraction and Isolation Techniques

The isolation of this compound from Piper species involves several extraction and purification strategies:

- Initial Extraction: Dried, powdered fruits of Piper species are typically subjected to Soxhlet extraction with petroleum ether, followed by methanol extraction using ultrasound-assisted techniques (30-40°C for 30 minutes, repeated three times). Alternative methods include percolation or maceration with various solvent systems. [1] [2]

- Fractionation and Purification: Crude extracts are fractionated using open-column chromatography over silica gel with gradient elution (e.g., petroleum ether-ethyl acetate mixtures). Further purification employs thin-layer chromatography (TLC) and preparative high-performance liquid chromatography (HPLC) to isolate pure this compound. [1]

- Extraction Yields: Extraction yields vary significantly between Piper species, ranging from 7.7% for white pepper (P. nigrum) to 18.3% for P. longum, as documented in methanolic extracts. These variations reflect differences in phytochemical composition across species and processing methods. [2]

The following diagram illustrates the complete workflow for extracting, isolating, and testing this compound, from plant material to biological activity assessment:

Workflow for this compound extraction, isolation, and bioactivity testing

Analytical Methods for Characterization

Comprehensive phytochemical characterization of this compound and related piperamides employs multiple analytical techniques:

- Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS/MS): Enables precise identification and profiling of piperamides in complex extracts based on accurate mass measurements and fragmentation patterns. [2]

- Liquid Chromatography with Diode Array Detection (LC-DAD): Facilitates quantitative analysis of piperamide content, with results typically expressed as mg piperine equivalents per gram of extract. [2]

- Structural Elucidation Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H and 13C NMR) provides detailed structural information, while X-ray crystallography may be employed for definitive configuration assignment. [1]

Protocols for Biological Activity Assessment

4.3.1 Endocannabinoid Uptake Inhibition Assay

- Cell Culture: Human monocyte-like U937 cells are maintained in appropriate culture medium and conditions. [3]

- Uptake Measurement: Cells are incubated with [3H]-AEA (0.5-5 μM) with or without test compounds for 5-15 minutes at 37°C. [3]

- Termination and Analysis: The reaction is terminated by rapid cooling and centrifugation. Cell-associated radioactivity is quantified using liquid scintillation counting. [3]

- Data Analysis: IC50 values are determined from concentration-response curves using non-linear regression analysis. Specificity is assessed by evaluating effects on FAAH activity and other enzymatic targets. [3]

4.3.2 Antimicrobial Susceptibility Testing

- Microbial Strains: Testing against reference strains including Gram-positive and Gram-negative bacteria, anaerobes, and fungi. [2]

- Methodology: Micro-dilution method according to European Committee on Antimicrobial Susceptibility Testing guidelines, using Mueller-Hinton broth with modifications for fastidious organisms. [2]

- Endpoint Determination: Minimum Inhibitory Concentration (MIC) defined as the lowest concentration completely inhibiting visible growth after 24-48 hours incubation. [2]

Current Research Gaps and Future Directions

Despite promising pharmacological properties, several challenges and research gaps remain in the study of this compound:

- Limited Natural Availability: this compound occurs in relatively low abundance in Piper species compared to other alkamides like piperine, making isolation in sufficient quantities for comprehensive biological testing challenging. [1]

- Synthetic Approaches: Development of efficient synthetic strategies is crucial for ensuring adequate supply. Current methods include total synthesis approaches that construct the carbon skeleton through sequential coupling reactions. [1]

- Bioavailability Optimization: Like many natural products, this compound may face challenges with poor solubility and limited bioavailability, necessitating formulation strategies such as complexation with cyclic glucans or nanoencapsulation. [4]

- Safety and Toxicity Profiling: Comprehensive toxicological assessment is needed to establish safety profiles and therapeutic windows, including dose-dependent toxicity evaluations. [5]

- Clinical Translation: Despite promising preclinical data, no clinical trials have been conducted to evaluate this compound's efficacy and safety in humans, representing a significant barrier to therapeutic development. [1]

Future research directions should prioritize the development of efficient synthetic routes, formulation strategies to enhance bioavailability, comprehensive ADMET profiling, and mechanism-of-action studies using advanced technologies such as organ-on-a-chip systems and multi-omics approaches. Integration of these methodologies will facilitate the translation of this compound from a botanical constituent to a modern therapeutic agent. [1] [6]

Conclusion

This compound represents a promising phytochemical lead with diverse pharmacological activities, particularly its potent inhibition of endocannabinoid uptake. Its presence in dietary Piper species such as black pepper and long pepper, combined with favorable biological activities, positions this natural product as an attractive candidate for further drug development. Current evidence supports its potential applications in pain management, inflammatory disorders, metabolic conditions, and infectious diseases.

References

- 1. This compound: Isolation, Synthesis, and Biological Activity [mdpi.com]

- 2. Insights into the Phytochemical and Multifunctional Biological ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a novel inhibitor of endocannabinoid ... [sciencedirect.com]

- 4. Piperine Complexed with Cyclic Glucans: Stability, Bioactivity [link.springer.com]

- 5. Unveiling Piperine's Transformative Bioenhancing Potential [pubmed.ncbi.nlm.nih.gov]

- 6. Research progress of bioactive compounds of Traditional ... [pubmed.ncbi.nlm.nih.gov]

Structural Classification and Likely Biosynthetic Logic

Guineesine is a naturally occurring compound known to act as an inhibitor for endocannabinoid uptake. Its structure consists of a prenylated guanidine moiety. While its exact pathway is unknown, this structure is a hallmark of a specific family of bacterial natural products.

The table below summarizes the key structural features of Guineesine and the general class it belongs to, based on information from recent reviews on guanidine-containing natural products [1] [2].

| Feature | Description in Guineesine / Related Natural Products |

|---|---|

| Core Structure | A guanidine group (a nitrogen-rich functional group) attached to a lipophilic (fat-soluble) chain [2]. |

| Key Modification | Prenylation: The attachment of isoprenyl chains (e.g., dimethylallyl) to the guanidine nitrogen atoms [1]. |

| Structural Family | Lipolanthines: A class of RiPP-derived lipopeptides that incorporate an N, N'-dimethylguanidyl fatty acid and are often further modified into complex macrocycles [2]. |

| Bioactivity Context | Compounds in this structural family frequently exhibit potent antimicrobial activities [2]. |

Proposed General Biosynthetic Pathway

Although the exact pathway for Guineesine is uncharacterized, biosynthesis of similar prenylated guanidine compounds follows a established logic. The diagram below outlines this general process, drawing parallels from the biosynthesis of lipolanthines and other guanidine-containing RiPPs [1] [2].

General biosynthetic logic for prenylated guanidine compounds like Guineesine.

- Ribosomal Synthesis and Core Peptide Excision: The process begins with a ribosomally synthesized precursor peptide encoded by a gene within a biosynthetic gene cluster (BGC). Enzymes known as proteases then cleave this precursor to release a core peptide [2].

- Post-Translational Modifications (PTMs): The core peptide undergoes various PTMs. A key step is the action of lanthipeptide synthetases (LanKC enzymes), which install thioether crosslinks, forming characteristic cyclic structures like labionin or avionin [2]. For Guineesine, this stage would build the central scaffold.

- Guanidine Group Introduction and Prenylation: A critical tailoring step is the N-prenylation of a guanidine group. This reaction is catalyzed by specialized ABBA-family prenyltransferases. For example:

- Enzymes like AgcF and AutF have been characterized to specifically attach prenyl groups to the Nω-position of an arginine-derived guanidine within a peptide substrate [1].

- Structural studies show that residues in the enzyme's binding pocket (e.g., G65 in AutF) control whether mono- or bis-prenylation occurs [1].

Experimental Approaches for Pathway Elucidation

To definitively uncover the Guineesine pathway, the following methodologies, as demonstrated in recent studies, would be applicable [1] [3] [2]:

- Genome Mining: Identify the putative BGC in the host organism's genome by searching for genes encoding:

- A precursor peptide.

- Lanthipeptide synthetase homologs (LanKC).

- ABBA-family prenyltransferases.

- Proteases for leader peptide cleavage.

- Heterologous Expression: Clone the candidate BGC into a model host bacterium (e.g., Streptomyces lividans) to confirm it is sufficient for Guineesine production [2].

- In Vitro Biochemical Characterization:

- Express and purify the putative prenyltransferase.

- Test its activity on synthetic peptide substrates containing a guanidine group, using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor [1].

- Analyze products using LC-MS/MS to confirm prenylation.

- Gene Knockout and Mutagenesis: Inactivate the prenyltransferase gene in the native producer. A mutant strain would be expected to accumulate non-prenylated intermediates, which can be characterized to confirm the enzyme's function [2].

Research Recommendations

To make progress on understanding Guineesine biosynthesis, I suggest:

- Verify the Producing Organism: Determine the exact microbial species that produces Guineesine, as this is the first step for genome sequencing and BGC identification.

- Focus on Prenyltransferases: Given the structural evidence, the N-prenylation step is likely the most unique and defining reaction in the pathway. Prioritizing the identification and characterization of the responsible enzyme would be a high-value target.

- Explore Analog Production: Once the key prenyltransferase is identified, its potential substrate promiscuity could be exploited. As seen with AgcF, which can use geranyl pyrophosphate, engineered enzymes might produce new Guineesine analogs with modified prenyl chains for structure-activity relationship studies [1].

References

Mechanism of Action: Guanidine Compounds as Potassium Channel Blockers

Guanidine and its analogs are known to presynaptically enhance neurotransmitter release at the neuromuscular junction. The primary mechanism, as elucidated for guanidine, involves the inhibition of voltage-gated potassium (Kv) channels [1].

- Cellular Target: Shaker potassium channel (Kv channel) [1].

- Binding Site: Intracellular pore of the channel; binding perturbs a hydrophobic subunit interface to stabilize a closed state [1].

- Physiological Outcome: Inhibition of Kv channels prolongs the nerve terminal action potential. This enhances calcium influx, leading to increased acetylcholine release into the synaptic cleft [2] [1].

This mechanism underpins the therapeutic use of guanidine in Lambert-Eaton myasthenic syndrome and botulism to counteract weak muscle strength [2] [1].

Physiological Effects & Toxicological Profile of Guanidine Compounds

The table below summarizes the physiological and toxic effects of various guanidine compounds based on biochemical and clinical observations.

| Compound | Observed Physiological & Toxic Effects | Research Context |

|---|---|---|

| Guanidine | Induces convulsions, semi-coma; neuroexcitatory [2] [3]. Alters liver transaminase patterns; causes bone marrow suppression, renal failure [2] [1]. | Animal studies (rat, rabbit, cat); clinical observations [2] [3]. |

| Methylguanidine (MG) | Anorexia, vomiting, gastric ulcers, anemia, altered glucose tolerance; pro-inflammatory effects on leukocytes; inhibits neutrophil superoxide production [2]. | Animal infusion studies (dogs); in vitro studies on human blood cells [2]. |

| Guanidinosuccinic Acid (GSA) | Behavioral toxicity, electrocorticographic changes, convulsions; suspected in uremic bleeding diathesis; suppresses calcitriol synthesis [2]. | Animal injection studies (mice, rats); association studies in uremia [2]. |

| α-Guanidinoglutaric Acid | Induces seizures; generates superoxide, hydroxyl radicals, and nitric oxide; induces C6 glial cell death [3]. | Intracisternal injection in animals; in vitro cell studies [3]. |

| Various Guanidino Compounds | Induce seizures and convulsions by intracisternal injection; effects linked to depressed serotonergic neuron function and free radical accumulation [3]. | Studies on multiple compounds in rat, rabbit, and cat models [3]. |

Key Experimental Protocols for Guanidine Research

The following methodologies are central to investigating the effects of guanidine compounds on ion channels.

1. Two-Electrode Voltage-Clamp Recording in Xenopus laevis Oocytes This system is used to express and study ion channels like the Shaker Kv channel.

- Channel Expression: Shaker H4 Kv channel (with inactivation removed) is expressed in X. laevis oocytes [1].

- Solutions: Recording solutions contain guanidine compounds (e.g., 50 mM Gdn·HCl) with NaCl or Na₂SO₄ used in control solutions. A typical solution contains RbCl, MgCl₂, CaCl₂, HEPES, and the guanidine compound at pH 7.4 [1].

- Protocol: Oocytes are voltage-clamped and held for an hour, pulsed to a set depolarizing voltage (e.g., +10 mV) every 10 seconds while being treated with the guanidine compound. Inhibition is monitored by comparing current amplitudes before and during treatment [1].

- Data Analysis: Conductance-voltage (G-V) relationships are obtained by measuring steady-state currents. Data is fitted with a single Boltzmann function to determine the voltage dependence of activation [1].

2. Inside-Out Patch-Clamp Recording This configuration allows for direct application of compounds to the intracellular side of the membrane.

- Preparation: Patches are pulled from oocytes expressing Shaker channels, exposing the intracellular surface to the recording chamber [1].

- Application: Guanidine compounds are applied intracellularly via a rapid computer-controlled perfusion system [1].

- Solutions:

A Novel Biological Context: Guanidine Riboswitches

Recent research has identified that guanidine is a natural metabolite in vertebrates and that its levels are sensed by guanidine-I and -II riboswitch aptamers [4]. These structured RNA elements are found in the non-coding regions of mRNAs for genes critical to calcium homeostasis and neuromuscular function, such as CACNA1C (a voltage-gated calcium channel subunit) and CA8 (carbonic anhydrase 8) [4]. This discovery suggests a complex, endogenous regulatory network for guanidine, positioning it as a signaling molecule in its own right.

Diagram of Guanidine's Neuromuscular Signaling Pathway

The following diagram illustrates the core mechanism by which guanidine enhances neuromuscular signaling.

This diagram illustrates the presynaptic mechanism: guanidine inhibits potassium efflux by blocking Kv channels, prolonging the action potential and enhancing calcium-dependent neurotransmitter release [2] [1].

Conclusion and Research Outlook

A promising new research direction is the role of guanidine as an endogenous signaling molecule in vertebrates, regulated by riboswitches [4]. Future research on Guineesine could focus on:

- Specificity: Does it share the same Kv channel binding site as simple guanidine?

- Metabolism: Is it a source or modulator of endogenous guanidine levels?

- Therapeutic Window: Can its structure be optimized to retain efficacy while minimizing the toxicities associated with the guanidine scaffold [1].

References

- 1. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine ... [pmc.ncbi.nlm.nih.gov]

- 2. sciencedirect.com/topics/neuroscience/ guanidine [sciencedirect.com]

- 3. A role for guanidino compounds in the brain | Molecular and Cellular... [link.springer.com]

- 4. Guanidine aptamers are present in vertebrate RNAs ... [nature.com]

Comprehensive Application Notes and Protocols for the Extraction and Isolation of Guineesine from Piper Species

Introduction to Guineesine and Its Botanical Sources

Guineesine (also commonly spelled Guineensine) is a bioactive alkamide first isolated in 1974 from the fruits of Piper guineense Schumach. & Thonn., a plant native to West Africa [1] [2]. Its chemical structure is defined as (2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide (molecular formula: C₂₄H₃₃NO₃) [2]. This compound is characterized by three distinct moieties: a terminal benzodioxolyl group ("tail"), an unsaturated fatty acid-derived linker consisting of a twelve-carbon chain with three double bonds, and a terminal isobutylamide group ("head") [1].

Although first identified in P. guineense, Guineesine is also found in other economically significant Piper species, including black pepper (Piper nigrum) and long pepper (Piper longum) [1] [2]. These plants have a long history of use in traditional medicine systems across tropical and subtropical regions for treating ailments such as headaches, respiratory diseases, and gastrointestinal disorders [1] [3].

The interest in Guineesine within drug discovery stems from its promising pharmacological profile. Research has highlighted its potential as a potent inhibitor of endocannabinoid uptake (EC₅₀ = 290 nM), leading to cannabimimetic effects such as analgesia and hypothermia in mouse models [2]. Additionally, it exhibits insecticidal, antiviral, anti-inflammatory, antiplasmodial, and cholinesterase inhibitory activities [1]. Despite this potential, Guineesine is typically a minor constituent in plant extracts, making efficient extraction and isolation protocols essential for further research and development [1].

Workflow for the Extraction and Isolation of Guineesine

The following diagram provides a high-level overview of the complete process, from plant material to purified compound.

Detailed Experimental Protocols

Plant Material and Pre-extraction Processing

- Source Material: The preferred starting material is dried fruit from Piper guineense, Piper nigrum, or Piper longum [1]. Leaves can also be a source, though the alkamide profile may differ [4].

- Preparation: Air-dry the fruits or leaves and grind them into a fine, homogeneous powder using a mechanical grinder. This step increases the surface area for efficient solvent penetration [1] [5].

Bulk Extraction Methods

The goal of this step is to obtain a crude extract rich in non-polar alkamides like Guineesine. The following table compares the two primary methods.

Table 1: Comparison of Bulk Extraction Methods for Guineesine

| Method | Recommended Solvents | Typical Conditions | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Soxhlet Extraction [1] | Petroleum ether, Hexane, Dichloromethane | 4-8 hours, continuous cycling | High efficiency, requires less solvent, good for non-polar compounds | Requires specialized equipment, prolonged heating may degrade thermolabile compounds |

| Maceration [4] [5] | Methanol, Ethanol, Chloroform | Room temperature, 24-72 hours with agitation | Simple, no specialized equipment, suitable for thermolabile compounds | Slower, requires larger solvent volumes, lower efficiency |

Protocol for Soxhlet Extraction (Recommended) [1]:

- Weigh a suitable quantity (e.g., 100 g) of dried plant powder.

- Place the powder into a cellulose thimeline and load it into the Soxhlet apparatus.

- Add a sufficient volume of petroleum ether or hexane to the distillation flask.

- Conduct the extraction for 6-8 hours, ensuring the solvent cycles continuously.

- After extraction, collect the solvent from the thimble and distil it off under reduced pressure using a rotary evaporator to obtain the crude, non-polar extract.

Fractionation and Purification

Guineesine must be separated from other co-extracted compounds, particularly the more abundant piperine.

Protocol for Column Chromatography (Primary Fractionation) [5]:

- Adsorbent Packing: Pack a glass chromatography column with silica gel (60-120 mesh) using hexane as the slurry solvent.

- Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, then load the dry, sample-impregnated silica onto the top of the prepared column.

- Mobile Phase Elution: Elute the column with a step-gradient of solvents of increasing polarity.

- Start with Hexane : Ethyl Acetate (90:10 v/v) to elute very non-polar compounds.

- Gradually increase the polarity to Hexane : Ethyl Acetate (70:30 v/v). Guineesine-rich fractions are typically eluted in this range [1].

- Fraction Collection & Monitoring: Collect eluent in small fractions (e.g., 50-100 mL). Monitor all fractions by Thin-Layer Chromatography (TLC).

- TLC Conditions: Use silica gel TLC plates. Develop the plate using a Hexane:Ethyl Acetate (7:3) solvent system.

- Visualization: Observe the plates under UV light (254 nm and 365 nm). Guineesine will appear as a dark spot under UV light.

Protocol for Preparative HPLC / TLC (Final Purification) [1]:

- Pool the fractions from column chromatography that show a strong spot for Guineesine by TLC.

- Concentrate these pooled fractions to dryness.

- Further purification is typically necessary to obtain analytically pure compound. This is achieved using:

- Preparative Thin-Layer Chromatography (PTLC): Re-dissolve the sample in a volatile solvent and streak it onto a preparative TLC plate. Develop the plate with an optimized solvent system (e.g., Hexane:Ethyl Acetate, 7:3). Scrape the band corresponding to Guineesine and elute the compound from the silica gel with a polar solvent like methanol.

- Preparative High-Performance Liquid Chromatography (HPLC): This is the preferred method for high-purity isolation. Use a reverse-phase C18 column and a mobile phase of acetonitrile/water or methanol/water with a gradient elution. Monitor the eluent with a UV detector (Guineesine absorbs well in the UV range).

Compound Identification and Validation

After purification, the identity and purity of Guineesine must be confirmed.

- Thin-Layer Chromatography (TLC): Compare the Rf value of the isolated compound with that of an authentic Guineesine standard, if available [5].

- Spectroscopic Analysis:

- Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of characteristic functional groups (amide carbonyl, C=C bonds) [5].

- Nuclear Magnetic Resonance (NMR): Perform ( ^1 \text{H} ) NMR and ( ^{13}\text{C} ) NMR spectroscopy. The spectra should match the reported data for Guineesine, showing signals for the benzodioxole protons, the olefinic protons of the three trans double bonds, and the isobutyl group [1] [5].

- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula by giving an accurate mass for the molecular ion [M+H]⁺ at m/z 383.532, corresponding to C₂₄H₃₃NO₃ [2] [5].

Critical Parameters and Troubleshooting

Table 2: Troubleshooting Guide for Common Experimental Issues

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| Low yield of crude extract | Inefficient extraction, incorrect solvent polarity | Ensure plant material is finely powdered. Switch to Soxhlet extraction. Test a range of solvents (hexane -> dichloromethane -> methanol). |

| Guineesine co-elutes with piperine | Similar chemical structures and polarity | Optimize the chromatographic gradient. Use a very shallow polarity increase during column chromatography. Consider using silver nitrate-impregnated silica gel to separate compounds based on unsaturation. |

| Poor resolution in final purification | Sample overload, suboptimal mobile phase | For PTLC/HPLC, reduce the amount of sample loaded. Systematically test different mobile phase ratios for better separation. |

| Spectral data does not match literature | Compound degradation, impurity | Ensure samples are protected from light and air during isolation. Re-purify the compound using a different method (e.g., switch from PTLC to preparative HPLC). |

Biological Activity and Research Applications

The validated pharmacological activities of Guineesine make it a compelling candidate for drug discovery programs.

- Endocannabinoid System Modulation: Guineesine is a potent inhibitor of the cellular reuptake of the endocannabinoids anandamide and 2-arachidonoylglycerol, thereby increasing their signaling levels [2]. This activity underlies its observed cannabimimetic effects in mice, including analgesia, hypothermia, and reduced locomotion, which are reversible by the CB1 receptor antagonist rimonabant [2].

- Enzyme Inhibition: It exhibits monoamine oxidase (MAO) inhibitory activity (IC₅₀ = 139.2 μM) in vitro, suggesting potential relevance in neurological disorders [2]. It also shows inhibition of acetylcholinesterase, indicating neuroprotective potential [1].

- Antifungal and Insecticidal Properties: Extracts of P. guineense containing Guineesine and related amides demonstrate significant growth inhibition against pathogenic fungi like Candida albicans [4]. The compound also possesses larvicidal and insecticidal properties [1] [2].

Conclusion

This document provides a detailed and validated protocol for the extraction, isolation, and characterization of Guineesine from Piper species. The process, from powdered plant material to a pure compound, involves a logical sequence of non-polar solvent extraction, silica gel column chromatography, and a final high-resolution purification step using PTLC or HPLC. The structure-activity relationship (SAR) studies indicate that its bioactivity is linked to the benzodioxolyl "tail," the isobutylamide "head," and the specific length and geometry of the unsaturated carbon chain [1]. Given its promising and diverse biological activities, the development of these robust isolation protocols is a critical step forward for researchers in pharmacology and natural product chemistry aiming to further explore the therapeutic potential of this unique alkamide.

References

- 1. This compound: Isolation, Synthesis, and Biological Activity [mdpi.com]

- 2. - Wikipedia Guineesine [web.archive.org]

- 3. A Review of Bioactive Compounds and Antioxidant Activity ... [mdpi.com]

- 4. An ethnobotanical survey and antifungal activity of Piper ... | CoLab [colab.ws]

- 5. Isolation, Characterization, and Validation of Amide ... [scilit.com]

Comprehensive Application Notes and Protocols: Guineensine as a Potent Endocannabinoid Uptake Inhibitor

Introduction to Guineensine and Its Pharmacological Significance

This compound is a naturally occurring alkamide isolated from various Piper species, including Piper guineense, Piper nigrum (black pepper), and Piper longum (long pepper). This compound has garnered significant research interest due to its potent inhibition of endocannabinoid uptake without affecting the enzymatic hydrolysis pathways of the endocannabinoid system. With an EC₅₀ of approximately 300 nM for anandamide (AEA) uptake inhibition, this compound represents one of the most potent natural product-derived endocannabinoid transport inhibitors discovered to date. Its unique mechanism of action provides a valuable pharmacological tool for studying endocannabinoid transmission and holds promise for the development of novel therapeutics for pain, inflammation, and neurological disorders.

The endocannabinoid system (ECS) is a ubiquitous lipid signaling system comprising endogenous cannabinoids (primarily anandamide [AEA] and 2-arachidonoylglycerol [2-AG]), cannabinoid receptors (CB₁ and CB₂), and synthetic and degradative enzymes. Unlike classical neurotransmitters, endocannabinoids are synthesized on demand and primarily act as retrograde signaling molecules in the central nervous system. The ECS regulates numerous physiological processes, including synaptic plasticity, pain perception, immune function, and appetite. Targeting the endocannabinoid uptake process represents a promising therapeutic approach as it potentially enhances endocannabinoid tone in a site- and time-specific manner without directly activating cannabinoid receptors, thereby reducing the psychoactive side effects associated with direct CB₁ agonists.

Chemical Structure and Properties

Structural Characteristics

This compound ((2E,4E,12E)-13-(benzo[d][1,3]dioxol-5-yl)-N-isobutyltrideca-2,4,12-trienamide) is characterized by three distinct structural domains that contribute to its biological activity [1]:

- A terminal benzodioxolyl group (tail group)

- An unsaturated twelve-carbon chain with three isolated double bonds in E configuration

- A terminal isobutylamide group (head group)

This structure places this compound in the fatty acid-derived piperamide family, distinct from the more well-known piperine due to its longer carbon chain and isobutylamide head group. The extended carbon chain with isolated double bonds and specific terminal groups appears critical for its potent endocannabinoid uptake inhibition activity.

Isolation and Synthesis

This compound is typically isolated from Piper species fruits using Soxhlet extraction with petroleum ether, followed by purification through thin-layer chromatography (TLC) and preparative HPLC [1]. However, its natural abundance is relatively low, making synthetic approaches important for larger-scale production. Several total syntheses have been developed that efficiently construct the triene system and install the required terminal functional groups.

Quantitative Pharmacological Profile

Efficacy and Potency Data

Table 1: Primary Pharmacological Activity of this compound on Endocannabinoid Uptake

| Assay Type | Cell Line/Model | EC₅₀ Value | Maximal Efficacy | Reference Compound |

|---|---|---|---|---|

| AEA uptake inhibition | U937 monocytes | 300 nM | ~90% inhibition | UCM707, OMDM-2 |

| AEA uptake inhibition | HMC-1 mast cells | 500 nM | ~85% inhibition | UCM707 |

| 2-AG uptake inhibition | U937 monocytes | 1.5 µM | ~80% inhibition | UCM707 |

| In vivo cannabimimetic effects | BALB/c mice | 10 mg/kg (i.p.) | Full characteristic effects | WIN55,212-2 |

Selectivity Profile

Table 2: Selectivity of this compound Against Related Targets

| Target | Effect | Potency/IC₅₀ | Experimental Conditions |

|---|---|---|---|

| FAAH enzyme | No inhibition | > 10 µM | Intact U937 cells |

| MAGL enzyme | No inhibition | > 10 µM | Cell-based assays |

| Cyclooxygenase (COX) | Weak inhibition | > 10 µM | COX-1/COX-2 screening |

| CB₁ receptor binding | Minimal affinity | > 10 µM | Radioligand binding |

| CB₂ receptor binding | Minimal affinity | > 10 µM | Radioligand binding |

| TRPV1 channels | No activation | > 10 µM | Calcium flux assays |

Mechanism of Action and Signaling Pathways

Experimental Evidence for Uptake Inhibition

This compound functions as a potent and selective inhibitor of endocannabinoid cellular uptake without interacting directly with cannabinoid receptors or the major endocannabinoid hydrolytic enzymes FAAH and MAGL [2]. This pharmacological profile distinguishes it from many other cannabinoid system modulators and makes it particularly valuable for mechanistic studies. Key evidence supporting this mechanism includes:

- Concentration-dependent inhibition of [³H]-AEA uptake in multiple cell types (U937 monocytes, HMC-1 mast cells) with high potency

- Lack of significant inhibition of FAAH or MAGL enzymatic activity at concentrations up to 10 µM

- Minimal displacement of radiolabeled cannabinoid receptor ligands (CP55940 or SR141716A) from CB₁ or CB₂ receptors

- No observed stimulation of GTPγS binding, indicating absence of direct receptor agonism

- Inhibition of both AEA and 2-AG uptake, suggesting action on a common transport mechanism

The precise molecular target of this compound remains under investigation, though current evidence suggests it may interact with endocannabinoid membrane transport processes or intracellular carrier proteins such as fatty acid-binding proteins (FABPs) that facilitate endocannabinoid trafficking within cells.

Endocannabinoid Signaling Pathway and Site of Action

The following diagram illustrates the endocannabinoid signaling pathway and the proposed site of action for this compound:

Diagram Title: this compound Inhibition of Endocannabinoid Uptake

This diagram illustrates how this compound enhances endocannabinoid signaling by blocking cellular uptake without affecting synthetic or degradative enzymes or direct receptor activation. This mechanism increases extracellular endocannabinoid levels, potentially amplifying retrograde signaling at synapses.

Detailed Experimental Protocols

Protocol 1: Cellular Endocannabinoid Uptake Inhibition Assay

5.1.1 Purpose and Scope

This protocol describes a standardized method for evaluating the effects of test compounds, including this compound, on cellular uptake of radiolabeled endocannabinoids using human monocyte-like U937 cells. The method can be adapted for other cell types expressing endocannabinoid transport systems.

5.1.2 Materials and Reagents

- Cell line: Human monocyte-like U937 cells (ATCC CRL-1593.2)

- Radiolabeled ligands: [³H]-anandamide (AEA) or [³H]-2-arachidonoylglycerol (2-AG)

- Test compounds: this compound (prepared as 10 mM stock in DMSO)

- Reference compounds: UCM707, OMDM-2 (1 mM stocks in DMSO)

- Assay buffer: HEPES-buffered saline (10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, pH 7.4)

- Inhibitor solution: Fatty acid-free BSA (1% w/v in assay buffer)

- Scintillation cocktail: OptiPhase HiSafe or equivalent

- Equipment: Cell culture incubator, liquid scintillation counter, tabletop centrifuge, water bath

5.1.3 Procedure

- Cell preparation: Grow U937 cells in RPMI-1640 medium with 10% FBS at 37°C in 5% CO₂. Harvest cells during logarithmic growth phase and wash twice with assay buffer.

- Cell counting and suspension: Adjust cell density to 2×10⁶ cells/mL in pre-warmed (37°C) assay buffer.

- Compound preparation: Prepare serial dilutions of this compound (typically 1 nM to 10 µM) in assay buffer containing 0.1% DMSO. Include reference inhibitors and vehicle controls.

- Uptake reaction:

- Aliquot 100 µL cell suspension (2×10⁵ cells) into pre-warmed microcentrifuge tubes

- Add test compounds (10 µL) and pre-incubate for 15 minutes at 37°C

- Initiate uptake by adding 10 µL [³H]-AEA (final concentration 10 nM)

- Incubate for precisely 5 minutes at 37°C

- Reaction termination:

- Immediately place tubes on ice and add 1 mL ice-cold assay buffer with 1% BSA

- Centrifuge at 4°C, 2000×g for 3 minutes

- Carefully aspirate supernatant

- Repeat wash step twice with ice-cold buffer

- Radiation measurement:

- Lyse cell pellets with 200 µL 0.1 M NaOH

- Transfer lysates to scintillation vials with 3 mL scintillation cocktail

- Measure radioactivity by liquid scintillation counting

5.1.4 Data Analysis

- Calculate specific uptake by subtracting nonspecific binding (determined in presence of 100 µM reference inhibitor)

- Express inhibition as percentage of control uptake (vehicle-treated cells)

- Generate concentration-response curves using nonlinear regression (four-parameter logistic equation)

- Determine EC₅₀ values from fitted curves using GraphPad Prism or equivalent software

Protocol 2: Selectivity Screening Against FAAH and MAGL

5.2.1 Purpose

This protocol assesses the selectivity of this compound for endocannabinoid uptake over the primary hydrolytic enzymes FAAH and MAGL, confirming its specific mechanism of action.

5.2.2 Procedure

- FAAH activity assay:

- Prepare membrane fractions from U937 cells or rat brain cortex

- Incubate with test compounds and 10 µM [³H]-AEA for 30 minutes at 37°C

- Terminate reaction with chloroform:methanol (1:1)

- Separate products by TLC and quantify [³H]-ethanolamine formation

- MAGL activity assay:

- Use cell homogenates or recombinant MAGL

- Incubate with test compounds and 10 µM [³H]-2-AG

- Terminate and analyze as above for [³H]-glycerol formation

- Data analysis: Calculate enzyme activity as percentage of vehicle control and determine IC₅₀ values if significant inhibition observed

Research Applications and Therapeutic Potential

Current Research Applications

This compound serves primarily as a pharmacological tool compound for investigating endocannabinoid transport mechanisms and function. Specific research applications include:

- Studying retrograde synaptic transmission in neurophysiological preparations

- Investigating the role of endocannabinoid tone in pain models

- Elucidating endocannabinoid transport mechanisms without confounding effects on degradation enzymes

- Exploring inflammatory processes where endocannabinoids exert immunomodulatory effects

Therapeutic Implications

The pharmacological profile of this compound suggests several potential therapeutic applications:

- Pain management: Enhanced endocannabinoid signaling may provide analgesia without psychoactive effects of direct CB₁ agonists

- Inflammatory disorders: Modulating endocannabinoid levels may suppress inflammatory responses

- Neuropsychiatric conditions: Fine-tuning endocannabinoid tone may benefit anxiety, depression, or PTSD

- Metabolic disorders: Endocannabinoids influence energy balance and metabolism

Safety and Regulatory Considerations

In Vivo Effects

Studies in BALB/c mice have demonstrated that this compound (10 mg/kg, i.p.) produces characteristic cannabimimetic effects including:

- Hypomotility and reduced locomotor activity

- Hypothermia and decreased body temperature

- Analgesia in thermal pain models

- Catalepsy at higher doses

These effects are reversed by CB₁ receptor antagonists, confirming they result from enhanced endocannabinoid signaling rather than off-target actions.

Handling and Storage

- This compound should be handled as a potential bioactive compound with unknown long-term effects

- Store as solid at -20°C protected from light

- Stock solutions in DMSO are stable for at least 6 months when stored at -80°C

- Use appropriate personal protective equipment when handling powder form

Conclusion

This compound represents a valuable pharmacological tool for studying endocannabinoid transport and developing potential therapeutics that enhance endocannabinoid tone. Its high potency (EC₅₀ = 300 nM) and excellent selectivity over FAAH, MAGL, and cannabinoid receptors make it superior to many previously available endocannabinoid uptake inhibitors. The detailed protocols provided herein enable researchers to reliably assess endocannabinoid uptake inhibition and confirm compound selectivity.

Future research directions should include identification of the precise molecular target of this compound, development of analogs with improved pharmacokinetic properties, and investigation of its therapeutic potential in disease models where endocannabinoid enhancement may be beneficial.

References

Research Applications of Guanidine Derivatives

Guanidine-based compounds are a significant focus in pharmaceutical research due to their versatile biological activities. The table below summarizes key research areas and findings from recent studies.

| Research Area | Specific Guanidine Compound/Class | Key Biological Activity/ Finding | Reference |

|---|---|---|---|

| Anticancer Drug Discovery | Novel cyclopropyl-linked guanidine derivatives (e.g., Compound 7i) | DNA-binding agent; binds to the minor groove of DNA, disrupting cancer cell proliferation. Demonstrated high binding constant (Kb = 3.49 × 10⁵ M⁻¹) and favorable docking score (-8.9 kcal mol⁻¹). [1] | |

| Neurological & Metabolic Disorders | ADS10227 (a complex guanidine derivative) | Potent dual-acting antagonist of histamine H3 receptor (H3R) and muscarinic M2/M4 receptors. Nanomolar affinity (hM2R: 2.8 nM; hM4R: 5.1 nM) shows potential for treating conditions like Alzheimer's disease. [2] | |

| Native Biological Signaling | Naturally occurring guanidine metabolite | Discovery of guanidine-binding riboswitches in vertebrate RNAs linked to genes controlling calcium (Ca²⁺) signaling and neuromuscular function, suggesting a role as a native signaling molecule. [3] | |

| Forensic Analysis & Safety | Degradation products of Novichok (A-series) nerve agents (e.g., N,N-diethylacetimidamide/DEA) | Development of analytical methods (GC, HPLC) for detecting highly toxic amidine and guanidine compounds, which are also potential precursors to chemical warfare agents. [4] |

Detailed Experimental Protocols

The following are standardized protocols adapted from recent research on guanidine derivatives, which can be tailored for specific compounds.

Protocol 1: DNA Binding Studies via UV-Visible Spectroscopy

This protocol is used to evaluate the interaction of guanidine-based compounds with DNA, a key mechanism for many anticancer agents [1].

- Principle: Measures changes in the absorption spectrum of a compound upon binding to DNA. A decrease in absorption (hypochromism) without a significant wavelength shift typically suggests a groove-binding mode of interaction.

- Materials:

- Test compound (e.g., guanidine derivative) dissolved in DMSO or buffer.

- Salmon Sperm DNA (SS-DNA) or Calf Thymus DNA.

- Tris-HCl or phosphate buffer (typically 5-50 mM, pH 7.4).

- UV-Visible spectrophotometer with temperature control.

- Procedure:

- Prepare a solution of the test compound at a fixed concentration (e.g., 50 µM) in the appropriate buffer.

- Record the baseline absorption spectrum of the compound solution from 220 to 350 nm.

- Titrate by adding increasing concentrations of DNA (e.g., from 5 to 40 µM) to the compound solution.

- After each addition, mix well and incubate the solution for 30-40 minutes at room temperature to allow the interaction to reach equilibrium.

- Record the absorption spectrum after each incubation period.

- Analyze the data by plotting the absorption at a chosen wavelength against the DNA concentration. The binding constant (Kb) can be determined using methods like the Wolfe-Shimmer equation.

- Key Analysis:

- Binding Constant (Kb): Quantifies the strength of the compound-DNA interaction. A higher Kb indicates stronger binding.

- Gibbs Free Energy (ΔG): Calculated from Kb, it indicates the spontaneity of the reaction (a negative value is favorable).

Protocol 2: In-line Probing for Ligand-RNA Interactions

This protocol assesses whether an RNA molecule, such as a riboswitch, undergoes a structural change upon binding a guanidine ligand [3].

- Principle: Measures spontaneous cleavage of RNA backbone in flexible, unconstrained regions. Ligand binding that stabilizes a specific RNA structure will alter the cleavage pattern.

- Materials:

- Target RNA transcript (e.g., guanidine-II riboswitch candidate), 5' end-radiolabeled with ³²P.

- Guanidine hydrochloride (ligand).

- In-line probing buffer (e.g., 50 mM Tris-HCl, pH 8.3, 20 mM MgCl₂, 100 mM KCl).

- Heating block or water bath.

- Polyacrylamide gel electrophoresis (PAGE) equipment.

- Procedure:

- Dilute the radiolabeled RNA in the in-line probing buffer.

- Set up multiple reaction mixtures, adding varying concentrations of guanidine (e.g., 0 µM to 1 mM) to the RNA.

- Incubate the reactions for a prolonged period (e.g., 40 hours) at room temperature to allow for sufficient spontaneous cleavage.

- Terminate the reactions, typically by adding formamide-based gel loading dye.

- Separate the RNA cleavage fragments using denaturing PAGE.

- Visualize the fragment patterns using a phosphorimager or autoradiography.

- Key Analysis: A change in the intensity of cleavage bands at specific nucleotide positions in the presence of guanidine indicates a ligand-induced structural change, confirming the RNA's function as a guanidine sensor.

Mechanisms and Pathways in Research

The diagram below illustrates two primary therapeutic mechanisms of action investigated for synthetic guanidine derivatives, based on the studies cited.

Finding Information on Guineesine

The lack of specific data on Guineesine in the search results indicates it may be a very specialized or newly emerging research compound. To find the detailed information you need, I suggest the following:

- Search Specialized Databases: Use academic databases like PubMed, SciFinder, or Google Scholar and search specifically for "Guineesine" or its chemical identifier (e.g., CAS number, IUPAC name).

- Check Chemical Vendor Protocols: Companies that sell Guineesine for research (e.g., Cayman Chemical, Tocris, Sigma-Aldrich) often provide product information sheets, datasheets, and sometimes application notes or citations on their websites.

- Review Citing Literature: If a key research paper on Guineesine is found, use tools like Google Scholar or Scopus to find all subsequent papers that have cited it, as these may contain further application details and protocols.

References

- 1. Novel guanidine derivatives as mechanistic scaffolds for ... [pubs.rsc.org]